Allixin

Descripción general

Descripción

Allixin is a phytoalexin found in garlic (Allium sativum) bulbs. It was first isolated and characterized in 1989. Phytoalexins are antimicrobial and often antioxidative substances synthesized by plants to inhibit the growth of microorganisms. This compound accumulates in garlic bulbs, particularly in areas where tissue has become necrotic, and is thought to protect the plant from further damage by microorganisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Two laboratory syntheses of allixin have been developed. The first method, reported in 1997, synthesized this compound in 22 steps starting from D-mannose. A shorter synthesis was developed in 1998, involving only 5 steps, starting from 5-methylfurfural .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary occurrence in garlic and the complexity of its synthetic routes. Most research focuses on laboratory-scale synthesis rather than large-scale industrial production.

Análisis De Reacciones Químicas

Types of Reactions: Allixin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction can produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

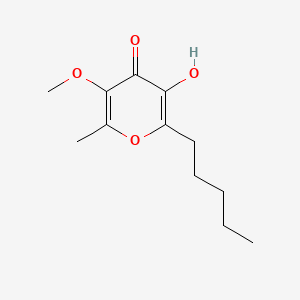

Allixin is a phytoalexin characterized by its structure, which includes a 4H-pyran-4-one moiety. Its chemical formula is , and it exhibits a range of biological activities attributed to its ability to interact with cellular redox systems. The compound has demonstrated antioxidant properties, which enable it to scavenge free radicals and protect cells from oxidative stress. Additionally, this compound's mechanism of action involves modulation of signaling pathways that are crucial for cell survival and proliferation.

Inhibition of Tumor Growth

This compound has shown promising results in preclinical studies as an anticancer agent. It exerts anti-promoting activity against skin tumors induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) and inhibits aflatoxin B1-induced mutagenesis. These findings suggest that this compound may contribute to the tumor-preventative effects associated with garlic extracts.

Table 1: Summary of Anticancer Studies Involving this compound

Mechanistic Insights

Research indicates that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death. This apoptotic effect has been observed across various cancer cell lines, including those resistant to conventional therapies.

Neuroprotective Effects

This compound exhibits neurotrophic activity at lower concentrations, making it a candidate for the treatment of neurodegenerative disorders. Studies have indicated that this compound can promote neuronal regeneration and protect against cytotoxicity associated with oxidative stress.

Table 2: Neuroprotective Studies Involving this compound

Antimicrobial Properties

This compound displays weak antimicrobial activity, which can be leveraged in agricultural applications for seed disinfection and pest control. Its ability to inhibit the growth of certain pathogens makes it a candidate for developing natural pesticides.

Table 3: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 5 |

| Staphylococcus aureus | 12 | 5 |

Future Research Directions

The current body of research on this compound suggests several promising avenues for future exploration:

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound will be crucial for its development as a therapeutic agent.

- Combination Therapies : Investigating the synergistic effects of this compound with other bioactive compounds could enhance its efficacy in cancer treatment.

- Clinical Trials : Conducting human clinical trials will be essential to validate preclinical findings and assess safety and efficacy.

Mecanismo De Acción

Allixin exerts its effects through various mechanisms:

Molecular Targets: It targets thiol-containing proteins and enzymes, disrupting their function.

Pathways Involved: this compound induces the release of cytochrome c from mitochondria and enhances the activation of caspases-3, -8, and -9, leading to apoptosis in cancer cells.

Comparación Con Compuestos Similares

Allicin: Another compound found in garlic, known for its antimicrobial and anticancer properties.

Curcumin: A compound from turmeric with antioxidant and anti-inflammatory properties.

Uniqueness: Allixin is unique due to its specific accumulation in garlic bulbs and its combination of neurotrophic, anticancer, and antioxidant activities. Unlike allicin, which is more widely studied for its antimicrobial properties, this compound’s potential in neurodegenerative disease research sets it apart.

Actividad Biológica

Allixin, a sulfur-containing compound derived from garlic (Allium sativum), has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is structurally related to other bioactive compounds found in garlic, such as allicin and ajoene. It is recognized for its antioxidant, anti-inflammatory, and anticancer properties. Research indicates that this compound may play a significant role in cancer prevention and neuroprotection, making it a compound of interest in both pharmacology and nutrition.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound:

- Skin Tumor Promotion : this compound exhibits anti-promoting activity against skin tumors induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). This suggests a protective effect against tumorigenesis .

- Mutagenesis Inhibition : It has been shown to inhibit aflatoxin B1-induced mutagenesis, highlighting its potential as a chemopreventive agent .

Neuroprotective Effects

This compound has demonstrated neurotrophic activity in vitro. However, at elevated concentrations, it can exhibit cytotoxic effects. This duality suggests that while this compound may support neuronal health and regeneration, careful dosing is essential to avoid toxicity .

Radical Scavenging Activity

The compound also displays significant radical scavenging effects, contributing to its antioxidant properties. This activity may help mitigate oxidative stress-related damage in various biological systems .

The biological effects of this compound are mediated through several mechanisms:

- Redox Reactions : this compound acts as a reactive sulfur species (RSS), engaging in redox reactions that modify thiol groups in proteins. This mechanism is crucial for its biological activity across different cell types .

- Cell Signaling Pathways : this compound influences various signaling pathways involved in cell proliferation and apoptosis. For instance, it can activate transcription factors like Nrf2, which regulates the expression of antioxidant genes .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers treated neuronal cell lines with varying concentrations of this compound. Results indicated that lower concentrations enhanced cell viability and promoted neurite outgrowth, while higher concentrations led to increased apoptosis. This finding underscores the need for precise dosing when utilizing this compound for therapeutic purposes.

Propiedades

IUPAC Name |

5-hydroxy-3-methoxy-2-methyl-6-pentylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-4-5-6-7-9-10(13)11(14)12(15-3)8(2)16-9/h13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRPDNHRQKOLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=O)C(=C(O1)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Record name | Allixin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Allixin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00154719 | |

| Record name | Allixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Allixin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

125263-70-9 | |

| Record name | 3-Hydroxy-5-methoxy-6-methyl-2-pentyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125263-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allixin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125263709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/851A356OPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allixin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

80 - 81 °C | |

| Record name | Allixin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.